
Diphenylphosphine
Overview
Description
Diphenylphosphine (Ph₂PH) is a secondary phosphine characterized by a phosphorus atom bonded to two phenyl groups and one hydrogen atom. It serves as a versatile precursor in organophosphorus chemistry, particularly in synthesizing phosphine ligands for transition metal catalysis . Its reactivity stems from the lone pair on phosphorus and the moderate steric bulk of the phenyl substituents, which balance electronic and steric effects. This compound is widely employed in hydrophosphination reactions, where it adds across unsaturated bonds (e.g., alkenes, alkynes) to form P–C bonds, and in coordination chemistry, where it enhances the cytotoxicity of metal complexes, such as gold(I) antitumor agents . Recent advancements highlight its utility in reductive carbonyl functionalizations, enabling direct synthesis of trivalent phosphorus compounds without multi-step isolation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxide can be prepared through several methods, including:
Leblanc Process: This historical method involves the reaction of sodium carbonate with calcium hydroxide to produce sodium hydroxide and calcium carbonate.
Weldon’s Process: This method involves the reaction of sodium chloride with calcium hydroxide.
Deacon Process: This process involves the oxidation of hydrochloric acid to produce chlorine, which is then used to produce sodium hydroxide.
Electrolytic Process: The most common industrial method for producing sodium hydroxide is the electrolysis of brine (sodium chloride solution) in the chlor-alkali process.
Industrial Production Methods: The electrolytic process is the primary industrial method for producing sodium hydroxide. In this process, an electric current is passed through a brine solution, causing the sodium chloride to dissociate into sodium ions and chloride ions. The sodium ions react with water to form sodium hydroxide, while the chloride ions form chlorine gas .
Types of Reactions:
Neutralization Reactions: Sodium hydroxide reacts with acids to form water and salts. For example, it reacts with hydrochloric acid to form sodium chloride and water.
Precipitation Reactions: Sodium hydroxide reacts with metal ions to form insoluble metal hydroxides. For example, it reacts with copper(II) chloride to form copper(II) hydroxide and sodium chloride.
Saponification Reactions: Sodium hydroxide reacts with fats and oils to produce glycerol and soap.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid.
Metal Salts: Copper(II) chloride, iron(III) chloride, and zinc sulfate.
Fats and Oils: Animal fats and vegetable oils.
Major Products Formed:
Salts: Sodium chloride, sodium sulfate, and sodium nitrate.
Metal Hydroxides: Copper(II) hydroxide, iron(III) hydroxide, and zinc hydroxide.
Glycerol and Soap: Produced from the saponification of fats and oils .
Scientific Research Applications
Organometallic Chemistry
Catalytic Applications
Diphenylphosphine is widely utilized as a ligand in catalysis, particularly in transition metal-catalyzed reactions. Its ability to form stable complexes enhances the efficiency of various reactions, including:
- Suzuki-Miyaura Cross-Coupling Reactions : DPP has been employed to synthesize palladium complexes that facilitate the coupling of aryl halides with boronic acids. A notable study demonstrated the synthesis of a cyclophosphazene-based this compound ligand that forms a Pd(0) complex, which efficiently catalyzes these reactions while tolerating diverse functional groups .
- Cobalt Complexes : Novel cobalt this compound complexes have been synthesized, showing promising catalytic activity in various transformations. These complexes are formed by reacting cobalt(II) chloride with this compound derivatives, indicating the compound's utility in creating metal-ligand systems for catalysis .
- Pincer Complexes : DPP is also integral in the formation of magnesium and iron pincer complexes, which demonstrate enhanced catalytic properties for hydrogenation and other reactions .
Environmental Applications
Water Treatment
This compound derivatives have shown efficacy in environmental remediation, particularly in wastewater treatment:
- Porous Hybrid Polymers : Research has demonstrated that this compound can be used to synthesize hybrid polymers with high surface areas (e.g., DPPF-HPP and DPPOF-HPP). These materials exhibit exceptional adsorption capacities for dyes and heavy metals, such as Congo Red and Hg²⁺ ions, making them suitable for treating contaminated water .
- Recycling and Stability : The synthesized polymers maintain their structural integrity over multiple cycles of use, highlighting their potential for sustainable applications in environmental cleanup .
Medicinal Chemistry
Pharmaceutical Applications
This compound and its derivatives are being explored for their potential in medicinal chemistry:
- Aminoalkyl this compound Sulfides : These compounds have been investigated for their biological activities, including anti-cancer properties. Studies indicate that modifications to the this compound structure can lead to enhanced efficacy against various cancer cell lines .
Data Summary
Mechanism of Action
Sodium hydroxide exerts its effects through its strong alkalinity. It can break down proteins and lipids by hydrolyzing peptide bonds and ester bonds, respectively. This makes it effective in processes such as saponification and protein denaturation. Sodium hydroxide can also neutralize acids by reacting with hydrogen ions to form water .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Diphenylphosphine is often compared to other tertiary and secondary phosphines, such as triphenylphosphine (PPh₃) , alkyl diarylphosphines (e.g., PCyPh₂) , and This compound oxide (Ph₂P(O)H) . Key distinctions include:
- Steric Effects : this compound’s intermediate steric bulk allows it to coordinate metals without excessive crowding, unlike bulkier analogs like PCyPh₂, which underperform in nickel-catalyzed cross-couplings due to hindered substrate access .
- Electronic Effects: The P–H bond in this compound (BDE = 79 kcal/mol) is slightly stronger than the B–H bond in NHC–boranes, enabling radical-mediated deuterophosphinoylation reactions . In contrast, this compound oxide’s P=O group stabilizes transition states in reductive carbonyl reactions .
Catalytic Performance
- Hydrophosphination : this compound outperforms phenylphosphine in iron(III)-catalyzed alkene hydrophosphination, yielding cyclic products via radical intermediates .
- Nickel Catalysis : Unsubstituted alkyl diarylphosphines (e.g., PCyPh₂) show lower yields (~40%) compared to this compound-derived ligands in cross-couplings due to suboptimal steric profiles .
- Hirao Reaction : this compound oxide exhibits comparable activity to di(4-methylphenyl)phosphine oxide but surpasses ortho-substituted analogs (e.g., di(2-methylphenyl)phosphine oxide) in Pd-catalyzed P–C couplings, highlighting the sensitivity to substituent position .
Key Research Findings
- Mechanistic Insights : this compound participates in radical pathways during hydrophosphination, with iron catalysts forming dimeric intermediates .
- Electrochemical Behavior : Phosphine oxide derivatives (e.g., SPA-2,7-F(POPh₂)₂) exhibit irreversible oxidation at ~1.05 V, influenced by electron-withdrawing this compound oxide units .
- Extractant Design : (2-(Diphenylphosphoryl)methoxyphenyl)this compound oxide derivatives show superior extraction efficiency for f-block elements (e.g., Th(IV), U(VI)) compared to commercial extractants, driven by optimized P=O coordination .
Biological Activity
Diphenylphosphine (DPP) is an organophosphorus compound with notable biological activities, particularly in pharmacology and medicinal chemistry. This article explores the various biological activities associated with DPP, including its antioxidant properties, interactions with ion channels, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a phosphorus atom bonded to two phenyl groups. The structure can be represented as follows:
Where "Ph" denotes a phenyl group. This compound exhibits unique reactivity patterns due to the presence of the phosphorus atom, which can participate in various chemical reactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound derivatives. For instance, research on diphenylpropionamide derivatives demonstrated their ability to scavenge reactive oxygen species (ROS) in vitro. The most active compounds showed significant reductions in ROS levels in macrophage cell lines stimulated with lipopolysaccharides (LPS), indicating potential applications in inflammatory conditions .
Table 1: Antioxidant Activity of Diphenylpropionamide Derivatives
Compound | ROS Reduction (%) | NO Production Reduction (%) |
---|---|---|
Compound 3 | 78.19% | 41.8% |
Compound 4 | 71.4% | 33.93% |
Compound 8 | Moderate | Moderate |
Interaction with Ion Channels
This compound and its derivatives have been investigated for their inhibitory effects on ion channels, particularly the Kv1.5 potassium ion channel, which is relevant for treating atrial fibrillation. Several synthesized diphenylphosphinic amides exhibited promising IC50 values below 0.5 µM, demonstrating their effectiveness as selective inhibitors over other cardiac currents .
Table 2: Inhibition Potency of Diphenylphosphinic Amides
Compound | IC50 (µM) | Selectivity over IKs Current |
---|---|---|
Compound A | <0.5 | High |
Compound B | <0.5 | Moderate |
Compound C | >1 | Low |
Case Studies and Research Findings
- Antioxidant Properties : A study evaluated various diphenylpropionamide derivatives for their antioxidant activity using a Brine Shrimp Test, which indicated that these compounds were not toxic to the tested cell lines while exhibiting significant antioxidant capabilities .
- Ion Channel Inhibition : Another investigation focused on diphenylphosphinic amides as inhibitors of the Kv1.5 ion channel, showing that these compounds could selectively inhibit cardiac currents associated with atrial fibrillation without affecting ventricular currents significantly .
- Complex Formation and Protein Interaction : Research involving Ru(II) complexes with this compound demonstrated high efficacy and minimal side effects in biological systems, suggesting that DPP can enhance the reactivity of metal complexes in biological environments .
Summary of Biological Activities
This compound exhibits a range of biological activities that make it a compound of interest in medicinal chemistry:
- Antioxidant Activity : Effective in scavenging ROS and reducing inflammation.
- Ion Channel Modulation : Selective inhibition of Kv1.5 channels could lead to new treatments for cardiac conditions.
- Complexation Properties : Enhances the efficacy of metal-based drugs with minimal toxicity.
Chemical Reactions Analysis
Deprotonation and Alkylation Reactions
Diphenylphosphine undergoes deprotonation with strong bases like n-butyllithium (nBuLi) to form nucleophilic diphenylphosphide intermediates. These intermediates are critical for synthesizing phosphine ligands:
- Applications :
Nucleophilic Addition to Carbonyl Compounds
This compound adds to activated carbonyl groups under acidic conditions:
- Mechanism : Michael-like addition at the phosphorus-bound hydrogen .
- Scope : Effective with aromatic aldehydes, ketones, and α,β-unsaturated carbonyl systems .
Oxidation and Tautomerism
This compound oxidizes readily in air to this compound oxide (Ph₂P(O)H), which exists in equilibrium with its tautomer, diphenylphosphinous acid:
- Key Reactions :
Coordination Chemistry with Metal Carbonyls
This compound substitutes CO ligands in metal carbonyls to form stable complexes:
- Structural Insights : Infrared and ³¹P NMR spectroscopy confirm sym–asym isomerism in disubstituted derivatives .
Reductive Functionalization of Aldehydes/Ketones (2025 Advance)
A groundbreaking method employs Ph₂P(O)H for direct reductive amination, etherification, and phosphinylation of carbonyl compounds:
Substrate | Nucleophile | Product | Yield (%) |
---|---|---|---|
Benzaldehyde | N-Methylpentylamine | Tertiary amine | 92 |
Acetophenone | Ethanol | Ether | 85 |
4-Nitrobenzaldehyde | Ph₂PH | Phosphine oxide | 78 |
- Mechanism : Unconventional nucleophilic substitution at the C─O─P unit of phosphinate intermediates .
Quaternization–Wittig Sequence
A two-step protocol synthesizes arylthis compound oxides:
- Quaternization : Ni-catalyzed reaction of Ph₂PH with aryl bromides yields phosphonium salts .
- Wittig Reaction : Salts react with aldehydes to form arylphosphine oxides (27–90% yields) .
Reactivity with Azodicarboxylates
Ph₂PH reacts with diisopropyl azodicarboxylate to form hydrazine adducts, though products are complex .
Key Research Findings Table
Q & A
Basic Research Questions
Q. What experimental precautions are critical for synthesizing diphenylphosphine to ensure reproducibility?
- Methodological Answer : Synthesize this compound under strict inert conditions (e.g., argon atmosphere) using Schlenk-line techniques to prevent oxidation. Purity should be verified via P NMR spectroscopy (characteristic shift: δ ~ -20 ppm) and elemental analysis. For known compounds, cite prior synthetic protocols; for novel derivatives, provide full spectroscopic characterization (e.g., HRMS, IR) and purity data (HPLC) .
Q. How can researchers safely handle this compound given its pyrophoric nature?
- Methodological Answer : Use gloveboxes or nitrogen-purged environments to minimize air exposure. Store in sealed, flame-resistant containers with desiccants. Emergency protocols must include spill neutralization with dry sand or vermiculite, avoiding water due to reactive hazards. Safety training documentation and SDS compliance are mandatory .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
Q. What are common side reactions observed during this compound-mediated catalysis?
- Methodological Answer : Oxidation to phosphine oxides (e.g., Ph₂P=O) occurs under aerobic conditions. Competing ligand substitution or disproportionation may arise in transition-metal complexes. Mitigate via rigorous solvent drying (e.g., molecular sieves) and kinetic monitoring (e.g., in situ NMR) .
Advanced Research Questions
Q. How does steric and electronic tuning of this compound ligands influence reactivity in frustrated Lewis pairs (FLPs)?
- Methodological Answer : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to alter Lewis acidity/basicity. Use computational methods (DFT) to predict orbital interactions and validate via crystallography (e.g., P-Al bond distances in FLPs) .
Q. What strategies address contradictory data on this compound’s stability in catalytic cycles?
- Methodological Answer : Replicate experiments under varied conditions (solvent, temperature, O₂ levels). Cross-reference with organophosphate class studies (e.g., extrapolate degradation pathways) and perform kinetic isotope effects (KIE) to isolate rate-determining steps .
Q. How can this compound derivatives enable enantioselective synthesis in organocatalysis?
- Methodological Answer : Design chiral phosphine ligands (e.g., BINAP analogs) and test enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis. Compare catalytic performance in asymmetric hydrogenation or cross-coupling reactions .
Q. What computational models best predict this compound’s reactivity with unsaturated substrates?
- Methodological Answer : Apply DFT (B3LYP/6-31G*) to map transition states for cycloadditions or hydride transfers. Validate with experimental activation energies (Arrhenius plots) and spectroscopic intermediates (e.g., H NMR monitoring) .
Q. How do solvent polarity and coordination strength affect this compound’s role in photoredox catalysis?
- Methodological Answer : Screen solvents (THF vs. DMF) to correlate polarity with reaction quantum yields. Use UV-vis spectroscopy to track ligand-metal charge-transfer (LMCT) states and cyclic voltammetry for redox potentials .
Q. What systematic approaches resolve discrepancies in this compound’s reported toxicity profiles?
- Methodological Answer : Conduct comparative in vitro assays (e.g., IC₅₀ in cell lines) under standardized conditions. Cross-analyze with class-based toxicology data (organophosphates) and adjust for purity levels (e.g., trace PH₃ contamination) .
Q. Key Methodological Considerations
- Data Contradictions : Use meta-analyses to identify confounding variables (e.g., trace O₂ in solvents) and apply multivariate regression .
- Reproducibility : Archive raw spectra, crystallography files, and synthetic protocols in supplementary materials, adhering to journal guidelines .
- Ethical Compliance : Disclose all hazards (e.g., pyrophoricity) in publications and obtain institutional safety approvals .
Properties
IUPAC Name |
diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAYUJZHTULNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)PC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232076 | |
Record name | Diphenylphosphine | |
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Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with strong unpleasant odor; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Diphenylphosphine | |
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CAS No. |
829-85-6 | |
Record name | Diphenylphosphine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=829-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenylphosphine | |
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Record name | Diphenylphosphine | |
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Record name | Diphenylphosphine | |
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Record name | Diphenylphosphine | |
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Record name | DIPHENYLPHOSPHINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9B5T7O7ZY | |
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Retrosynthesis Analysis
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